(4-Amino-6-fluoropyridin-3-yl)methanol
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Overview
Description
(4-Amino-6-fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H7FN2O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-6-fluoropyridin-3-yl)methanol typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) under specific conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced fluorinating agents and catalysts to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-6-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group (-OH) to a carbonyl group (C=O).
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
(4-Amino-6-fluoropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Amino-6-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological processes .
Comparison with Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Another fluorinated pyridine derivative with similar chemical properties.
2-Fluorobenzyl alcohol: A related compound with a fluorine atom on a benzene ring instead of a pyridine ring.
Uniqueness: (4-Amino-6-fluoropyridin-3-yl)methanol is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7FN2O |
---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
(4-amino-6-fluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7FN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
ZCLKIVMWOGOOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)CO)N |
Origin of Product |
United States |
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